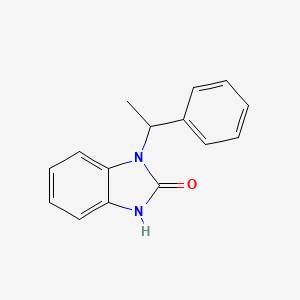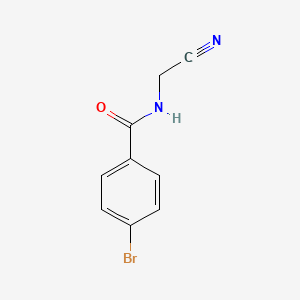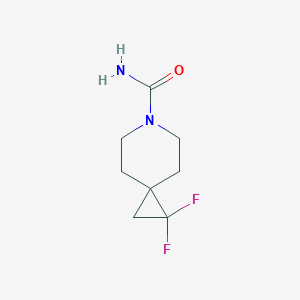
N-(3-(2-oxopiperidin-1-yl)phenyl)cyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Role in Drug Design
Piperidines, which include the “N-[3-(2-oxopiperidin-1-yl)phenyl]cyclopentanecarboxamide” structure, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals .
Anticancer Applications
Piperidine derivatives, including “N-[3-(2-oxopiperidin-1-yl)phenyl]cyclopentanecarboxamide”, are being utilized as anticancer agents . They have shown promising results in inhibiting the proliferation and metastasis of various types of cancers .
Antiviral Applications
Piperidine derivatives have also been used in the development of antiviral drugs . Their unique structure allows them to interfere with the life cycle of viruses, thereby inhibiting their replication .
Antimalarial Applications
The unique structure of piperidine derivatives has been utilized in the development of antimalarial drugs . They have shown potential in inhibiting the growth and replication of malaria parasites .
Antimicrobial and Antifungal Applications
Piperidine derivatives have been used in the development of antimicrobial and antifungal drugs . They have shown effectiveness in inhibiting the growth of various types of bacteria and fungi .
Analgesic and Anti-inflammatory Applications
Piperidine derivatives, including “N-[3-(2-oxopiperidin-1-yl)phenyl]cyclopentanecarboxamide”, have been used as analgesic and anti-inflammatory agents . They have shown potential in relieving pain and reducing inflammation .
Anti-Alzheimer Applications
Piperidine derivatives have been used in the development of drugs for the treatment of Alzheimer’s disease . They have shown potential in inhibiting the progression of this neurodegenerative disease .
Antipsychotic Applications
Piperidine derivatives have been used in the development of antipsychotic drugs . They have shown potential in managing symptoms of various psychiatric disorders .
Wirkmechanismus
Target of Action
The primary target of N-[3-(2-oxopiperidin-1-yl)phenyl]cyclopentanecarboxamide is activated factor X (FXa) . FXa plays a crucial role in the coagulation cascade, which is responsible for blood clotting. It is a serine protease that converts prothrombin to thrombin in the presence of factor Va, calcium ions, and phospholipids .
Mode of Action
N-[3-(2-oxopiperidin-1-yl)phenyl]cyclopentanecarboxamide acts as a direct inhibitor of FXa . It binds to FXa and inhibits its activity, preventing the conversion of prothrombin to thrombin . This compound has an inhibitory constant of 0.08 nM for human FXa, indicating a high degree of selectivity for FXa over other human coagulation proteases .
Biochemical Pathways
By inhibiting FXa, N-[3-(2-oxopiperidin-1-yl)phenyl]cyclopentanecarboxamide disrupts the coagulation cascade, reducing thrombin generation . This leads to a decrease in platelet aggregation, as thrombin is a potent platelet activator . Therefore, the compound indirectly inhibits platelet aggregation by reducing thrombin generation .
Pharmacokinetics
N-[3-(2-oxopiperidin-1-yl)phenyl]cyclopentanecarboxamide has good bioavailability, low clearance, and a small volume of distribution in animals and humans . It also has a low potential for drug-drug interactions . The elimination pathways for this compound include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl apixaban (O-demethyl apixaban sulfate) has been identified as the major circulating metabolite of apixaban in humans, but it is inactive against human FXa .
Result of Action
The inhibition of FXa by N-[3-(2-oxopiperidin-1-yl)phenyl]cyclopentanecarboxamide results in a reduction in thrombin generation and, consequently, platelet aggregation . This leads to an antithrombotic effect, which has been demonstrated in pre-clinical studies of apixaban in animal models .
Eigenschaften
IUPAC Name |
N-[3-(2-oxopiperidin-1-yl)phenyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c20-16-10-3-4-11-19(16)15-9-5-8-14(12-15)18-17(21)13-6-1-2-7-13/h5,8-9,12-13H,1-4,6-7,10-11H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFFKKABSTMYSGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CC(=CC=C2)N3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(2-oxopiperidin-1-yl)phenyl]cyclopentanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(2,4-Dimethoxyphenyl)-2-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2447802.png)
![N-[2-(hydroxymethyl)-2,3-dihydro-1H-benzo[f]chromen-1-yl]-N-methylbenzenecarboxamide](/img/structure/B2447804.png)


![(1-(4-methylbenzyl)-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]thio}-1H-imidazol-5-yl)methanol](/img/structure/B2447808.png)
![1-(3,4-dimethylphenyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2447809.png)
![1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(2-fluorophenyl)urea](/img/structure/B2447812.png)

![4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-[3-(trifluoromethyl)benzyl]-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2447815.png)
![N~4~-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[6-(4-methylpiperidino)-4-pyrimidinyl]-1H-imidazole-4-carboxamide](/img/structure/B2447816.png)



![Fmoc-n-[3-(n'-pbf-guanidino)-propyl]-glycine](/img/structure/B2447823.png)